Tert-butyl (8-aminooctyl)carbamate

Übersicht

Beschreibung

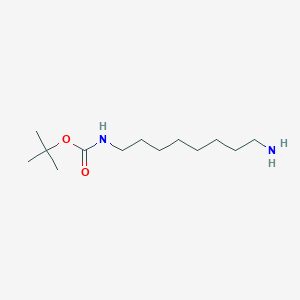

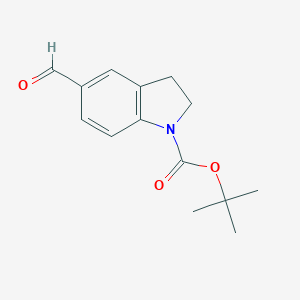

Tert-butyl (8-aminooctyl)carbamate is an alkane chain with terminal amine and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Synthesis Analysis

The synthesis of this compound involves the use of it as a PROTAC linker . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis

The molecular formula of this compound is C13H28N2O2 . The InChI code is 1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) . The molecular weight is 244.37 g/mol .Chemical Reactions Analysis

This compound can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

The molecular weight of this compound is 244.37 g/mol . It has a molecular formula of C13H28N2O2 . The InChI code is 1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) .Wissenschaftliche Forschungsanwendungen

Metalation and Alkylation

Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, including tert-butyl (8-aminooctyl)carbamate, have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This process is efficient in preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Mild and Efficient One-Pot Curtius Rearrangement

In a study exploring the Curtius rearrangement, the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide allowed the formation of an acyl azide intermediate, which, through a Curtius rearrangement, led to the desired tert-butyl carbamate (Lebel & Leogane, 2005).

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving the relative substitution of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).

Chemoselective Transformation of Amino Protecting Groups

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) was synthesized from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively (Sakaitani & Ohfune, 1990).

Practical Method for Aziridination of α,β-Unsaturated Carbonyl Compounds

An efficient formation of tert-butyl N-chloro-N-sodio-carbamate by reacting tert-butyl carbamate with sodium hypochlorite pentahydrate (NaOCl·5H2O) was developed as a practical and green method for the aziridination of α,β-unsaturated carbonyl compounds. This method is transition-metal-free and environmentally benign, and the resulting aziridines are potential precursors of amino acids (Umeda & Minakata, 2021).

Glycosylative Transcarbamylation

Tert-butyl carbamates undergo glycosylation to produce anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This method exhibits tolerance to several common protecting groups and has been used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Tert-butyl (8-aminooctyl)carbamate is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.

Mode of Action

The compound interacts with its targets through its amine group , which is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This allows it to form a covalent bond with the target protein, effectively tagging it for degradation .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific protein targets of the PROTAC. By tagging these proteins for degradation, the compound can disrupt their normal functions and affect the biochemical pathways in which they are involved .

Result of Action

The result of this compound’s action is the degradation of its target proteins. This can have a variety of effects at the molecular and cellular level, depending on the functions of the proteins involved .

Biochemische Analyse

Biochemical Properties

Tert-butyl (8-aminooctyl)carbamate interacts with various biomolecules in biochemical reactions. Its amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

It is known that the compound can be used in the synthesis of PROTACs , which are designed to degrade specific proteins within cells

Eigenschaften

IUPAC Name |

tert-butyl N-(8-aminooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHVGNKIRNVBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B113115.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)